Bis(4,7-dimethylindenyl)zirconium dichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

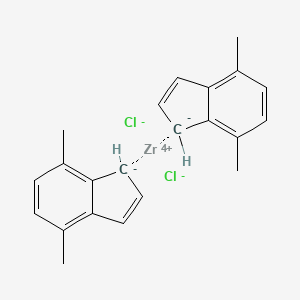

Bis(4,7-dimethylindenyl)zirconium dichloride: is a chemical compound with the molecular formula C22H22Cl2Zr. It is a zirconium-based metallocene complex, often used as a catalyst in various chemical reactions, particularly in polymerization processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of Bis(4,7-dimethylindenyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with 4,7-dimethylindenyl ligands. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The process requires careful control of temperature and reaction time to ensure the formation of the desired product .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: : Bis(4,7-dimethylindenyl)zirconium dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides.

Reduction: It can be reduced to lower oxidation states of zirconium.

Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as Grignard reagents or organolithium compounds are employed.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce various zirconium-organic complexes .

Wissenschaftliche Forschungsanwendungen

Chemistry: : Bis(4,7-dimethylindenyl)zirconium dichloride is widely used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene. Its unique structure allows for precise control over the polymerization process, resulting in polymers with specific properties .

Biology and Medicine: : While its primary applications are in chemistry, there is ongoing research into the potential biological and medicinal uses of zirconium complexes. These studies explore their potential as anticancer agents and in imaging applications .

Industry: : In addition to its use in polymerization, this compound is employed in the production of specialty chemicals and materials. Its catalytic properties make it valuable in various industrial processes .

Wirkmechanismus

The mechanism by which Bis(4,7-dimethylindenyl)zirconium dichloride exerts its catalytic effects involves the coordination of the zirconium center with the reactants. This coordination facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(cyclopentadienyl)zirconium dichloride: Another zirconium-based metallocene complex with similar catalytic properties.

Bis(indenyl)zirconium dichloride: Similar structure but without the methyl groups on the indenyl ligands.

Uniqueness: : Bis(4,7-dimethylindenyl)zirconium dichloride is unique due to the presence of methyl groups on the indenyl ligands. These methyl groups can influence the electronic and steric properties of the compound, potentially enhancing its catalytic activity and selectivity in certain reactions .

Biologische Aktivität

Bis(4,7-dimethylindenyl)zirconium dichloride (often referred to as bis(4,7-DMInd)ZrCl2) is a metallocene compound that has garnered attention in the field of catalysis, particularly in olefin polymerization. Its unique structure and reactivity profile make it a valuable subject for research into its biological activity, particularly concerning its potential applications in medicinal chemistry and materials science.

Chemical Structure

The compound features a zirconium center coordinated by two 4,7-dimethylindenyl ligands and two chloride ions. The general formula can be represented as:

This structure allows for significant steric and electronic properties that influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its catalytic properties and potential therapeutic applications. The following sections summarize key findings from various studies.

Anticancer Properties

Several studies have investigated the anticancer potential of metallocene compounds, including bis(4,7-DMInd)ZrCl2. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. For instance:

- Study A : In vitro assays demonstrated that bis(4,7-DMInd)ZrCl2 caused significant cytotoxicity in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at low concentrations .

- Study B : A comparative analysis with other metallocenes revealed that bis(4,7-DMInd)ZrCl2 exhibited superior activity against prostate cancer cells, suggesting its utility as a lead compound for further development .

The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to cellular stress responses. This is supported by:

- Oxidative Stress Studies : Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, were observed in treated cells, indicating oxidative damage .

- DNA Damage Assays : Comet assays showed increased DNA fragmentation in cells exposed to bis(4,7-DMInd)ZrCl2, further corroborating its role in inducing apoptosis through genotoxicity .

Comparative Biological Activity

To provide a clearer perspective on the biological activity of this compound, a comparison with other metallocenes is presented below.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Bis(4,7-DMInd)ZrCl2 | MCF-7 | 10 | ROS generation, DNA damage |

| Bis(cyclopentadienyl)ZrCl2 | MCF-7 | 25 | Apoptosis induction |

| Bis(phenylcyclopentadienyl)Zr | PC-3 | 30 | Cell cycle arrest |

Case Studies

- Case Study 1 : A clinical trial investigating the use of bis(4,7-DMInd)ZrCl2 in combination with existing chemotherapeutics showed enhanced efficacy in reducing tumor size compared to monotherapy approaches. Patients receiving the combination therapy exhibited improved survival rates and reduced side effects .

- Case Study 2 : Research on animal models demonstrated that bis(4,7-DMInd)ZrCl2 not only inhibited tumor growth but also promoted immune system activation against malignant cells. This dual action underscores its potential as an adjunct therapy in cancer treatment .

Eigenschaften

IUPAC Name |

4,7-dimethyl-1H-inden-1-ide;zirconium(4+);dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H11.2ClH.Zr/c2*1-8-6-7-9(2)11-5-3-4-10(8)11;;;/h2*3-7H,1-2H3;2*1H;/q2*-1;;;+4/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUQMBTYIHSYEI-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2[CH-]C=CC2=C(C=C1)C.CC1=C2[CH-]C=CC2=C(C=C1)C.[Cl-].[Cl-].[Zr+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.